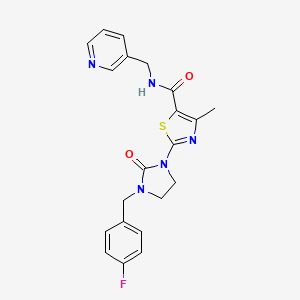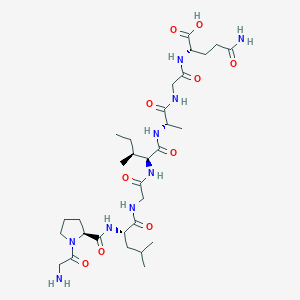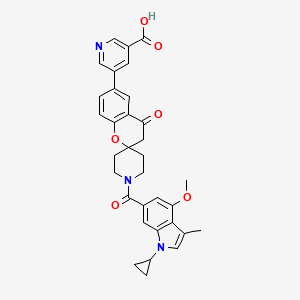
MK-4074
Overview
Description
MK-4074 is a liver-specific inhibitor of acetyl-CoA carboxylase ACC1 and ACC2, with an IC50 value of approximately 3 nM . This compound is highly specific to the liver due to its interaction with organic anion transport protein transporters present only in hepatocytes . This compound has shown significant potential in reducing hepatic de novo lipogenesis and increasing plasma total ketones, making it a promising candidate for treating nonalcoholic fatty liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-4074 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques . The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for further use .
Chemical Reactions Analysis
Types of Reactions
MK-4074 primarily undergoes inhibition reactions with acetyl-CoA carboxylase enzymes ACC1 and ACC2 . These reactions are crucial for its function as an inhibitor of fatty acid synthesis.
Common Reagents and Conditions
The inhibition reactions of this compound with ACC1 and ACC2 are facilitated by its high affinity for these enzymes, with IC50 values of approximately 3 nM . The compound’s liver specificity is due to its interaction with organic anion transport protein transporters and its excretion from hepatocytes into bile, which is dependent on the MRP2 efflux transporter .
Major Products Formed
The primary product of this compound’s inhibition reactions is the reduction of malonyl-CoA production, leading to decreased fatty acid synthesis and increased fatty acid oxidation . This results in reduced hepatic triglycerides and increased plasma ketones .
Scientific Research Applications
Mechanism of Action
MK-4074 exerts its effects by inhibiting acetyl-CoA carboxylase enzymes ACC1 and ACC2, which are responsible for the production of malonyl-CoA, a key intermediate in fatty acid synthesis . By reducing malonyl-CoA levels, this compound decreases fatty acid synthesis and increases fatty acid oxidation . This leads to reduced hepatic triglycerides and increased plasma ketones . The compound’s liver specificity is due to its interaction with organic anion transport protein transporters and its excretion from hepatocytes into bile, which is dependent on the MRP2 efflux transporter .
Comparison with Similar Compounds
MK-4074 is compared with other acetyl-CoA carboxylase inhibitors such as GS-0976 (firsocostat) and PF-05221304 . While all these compounds target acetyl-CoA carboxylase to reduce fatty acid synthesis, this compound is unique in its high liver specificity and potent inhibition of both ACC1 and ACC2 . This specificity and potency make this compound a promising candidate for treating nonalcoholic fatty liver disease .
List of Similar Compounds
- GS-0976 (firsocostat)
- PF-05221304
- ND-646
- CP-640186 hydrochloride
- Tralkoxydim
- Quizalofop-P
Properties
IUPAC Name |
5-[1'-(1-cyclopropyl-4-methoxy-3-methylindole-6-carbonyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O6/c1-19-18-36(24-4-5-24)26-13-21(14-29(41-2)30(19)26)31(38)35-9-7-33(8-10-35)15-27(37)25-12-20(3-6-28(25)42-33)22-11-23(32(39)40)17-34-16-22/h3,6,11-14,16-18,24H,4-5,7-10,15H2,1-2H3,(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNGXLHMZSUEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=CC(=C5)C6=CC(=CN=C6)C(=O)O)OC)C7CC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
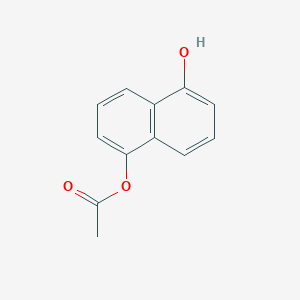
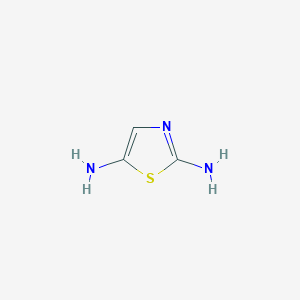
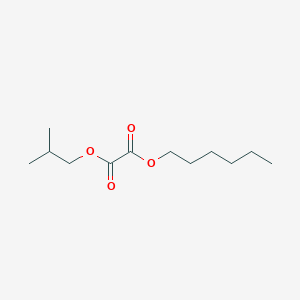
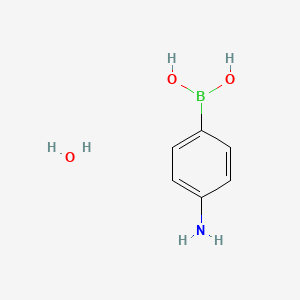
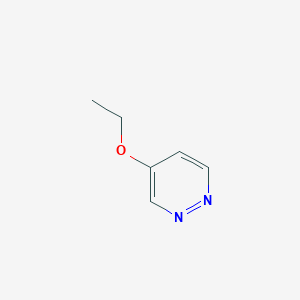
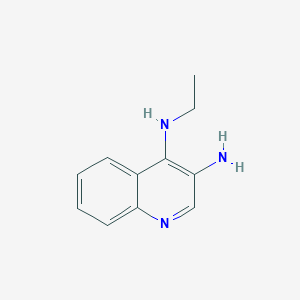

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride](/img/structure/B3181673.png)
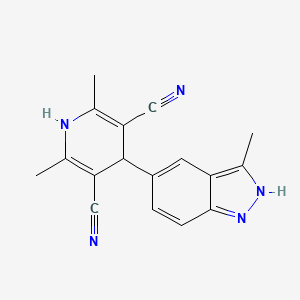
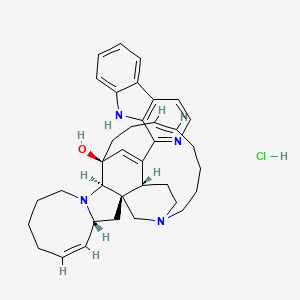
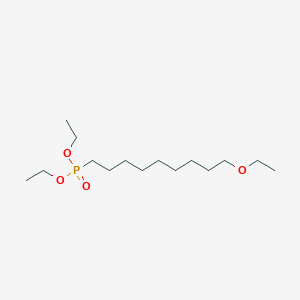
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)
